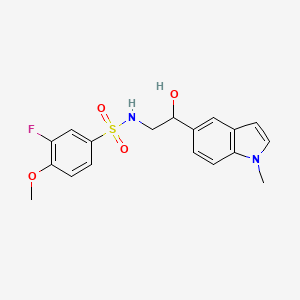

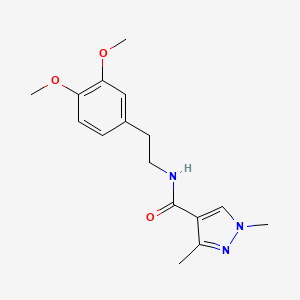

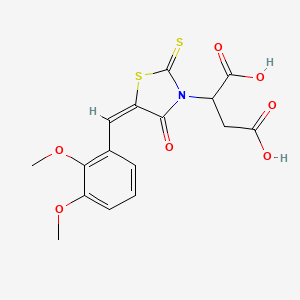

![molecular formula C19H19N3O4 B2781856 13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-68-2](/img/structure/B2781856.png)

13-Ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.

Synthesis Analysis

This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity with other substances. It includes detailing the products formed and the conditions under which the reactions occur.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications

Complexation and Metal Interaction

Compounds with cyclic structures, including triazolines and crown ethers, have shown potential in complexing with metal atoms due to their ability to form stable complexes. This can be particularly useful in catalysis, environmental remediation, and the development of new materials. For instance, the compound 4,7-dioxa-10-thia-1,12,13-triazabicyclo[9.3.0]tetradeca-11,13-diene demonstrates an 11-membered ring, which appears in a chair conformation and has shown potential for complexation of metal atoms (Lazrak et al., 2000).

Synthetic Chemistry and Material Science

The structure's complexity and the presence of multiple functional groups make it a candidate for synthetic transformations and material science applications. Cyclic and acyclic dienes, for example, undergo heterodimerization reactions, which are fundamental in synthesizing biologically relevant compounds. Such transformations could be explored with the compound to generate novel molecules with potential pharmacological activities or for material applications (Zhang & RajanBabu, 2006).

Molecular Structure and Design

The detailed study of related compounds' molecular structures, including their conformational dynamics and stereochemistry, provides insights into designing molecules with specific properties. For instance, analyzing the structure of a hydrated Schiff base derivative highlights the importance of molecular orientation and water molecule interactions in the crystal structure, which can influence the design of molecules for specific binding or catalytic properties (Nathan & Silver, 1997).

Cycloaddition Reactions

Cycloaddition reactions are crucial in synthetic organic chemistry, allowing for the construction of complex cyclic structures. The compound's structure suggests it could participate in or be synthesized via cycloaddition reactions, which are instrumental in producing compounds with significant biological or material applications. For example, the synthesis of 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes through cycloaddition reactions showcases the utility of such processes in generating structurally complex and functionally diverse molecules (Nitta, Sogo, & Nakayama, 1979).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.

Future Directions

This involves hypothesizing potential applications for the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound.

Please note that the availability of this information depends on the extent of research done on the compound. For a novel or less-studied compound, some of this information might not be available. It’s also important to note that this is a general approach and the specific details might vary depending on the nature of the compound.

properties

IUPAC Name |

13-ethyl-8-(4-ethylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-3-10-5-7-11(8-6-10)13-14-12(9-26-18(14)24)20-16-15(13)17(23)21-19(25)22(16)4-2/h5-8,13,20H,3-4,9H2,1-2H3,(H,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMZEGLDGZVIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(COC3=O)NC4=C2C(=O)NC(=O)N4CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16251974 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

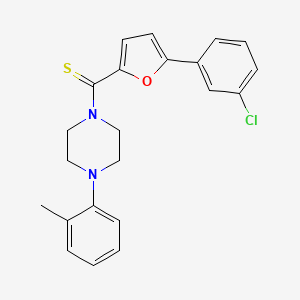

![2-(4-methylphenyl)-6-[(2,4,6-trimethylphenyl)methyl]-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2781778.png)

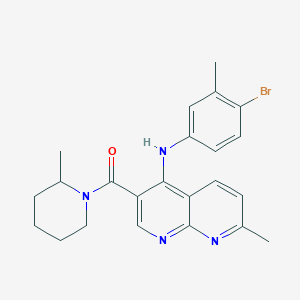

![5-{1-[(4-Chlorophenoxy)acetyl]pyrrolidin-2-yl}-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2781779.png)

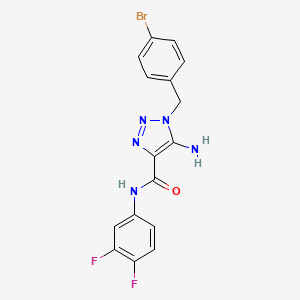

![N-(1-cyanocyclohexyl)-2-[3-(3,4-dimethylphenyl)-4-oxoquinazolin-2-yl]sulfanylpropanamide](/img/structure/B2781782.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2781795.png)

![2-[3-(3,4-Dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2781796.png)